![molecular formula C22H34N2O3 B3808272 ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate](/img/structure/B3808272.png)
ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate
Overview
Description
Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate, also known as Mepivacaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in the early 1960s and has since become a popular choice for anesthesia due to its effectiveness and relatively low toxicity.
Mechanism of Action
Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate works by blocking the sodium channels in the nerves, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is administered.
Biochemical and Physiological Effects:
ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate has been shown to have a relatively low toxicity compared to other local anesthetics. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 2-3 hours and is rapidly eliminated from the body.
Advantages and Limitations for Lab Experiments
Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity, which makes it a safe choice for use in animal studies. Additionally, it has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation of ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate is that it is not as potent as other local anesthetics such as lidocaine, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness in pain management. Additionally, there is ongoing research into the use of ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate in combination with other drugs to enhance its analgesic effects. Finally, there is interest in studying the long-term effects of ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate use on nerve function and overall health.
Scientific Research Applications
Ethyl 3-(2-methoxyethyl)-1'-phenyl-1,4'-bipiperidine-3-carboxylate has been extensively studied in scientific research for its potential use in pain management and anesthesia. It has been shown to be effective in blocking nerve impulses, which can provide pain relief during medical and dental procedures. Additionally, it has been studied for its potential use in treating chronic pain conditions such as neuropathic pain.
properties
IUPAC Name |
ethyl 3-(2-methoxyethyl)-1-(1-phenylpiperidin-4-yl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-21(25)22(13-17-26-2)12-7-14-24(18-22)20-10-15-23(16-11-20)19-8-5-4-6-9-19/h4-6,8-9,20H,3,7,10-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDWSARLEBVWSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C2CCN(CC2)C3=CC=CC=C3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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